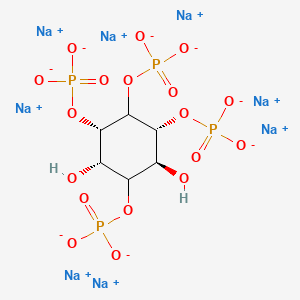
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-肌醇-1,3,4,5-四磷酸酯(钠盐): 是肌醇磷酸酯的一种代谢产物,在细胞信号转导中起着至关重要的作用。 它是由肌醇-1,4,5-三磷酸经肌醇-1,4,5-三磷酸 3-激酶磷酸化形成的 。 这种化合物以其提高细胞内钙离子水平的能力而闻名,这对于各种细胞过程至关重要 .
准备方法
合成路线和反应条件: D-肌醇-1,3,4,5-四磷酸酯(钠盐)通过肌醇-1,4,5-三磷酸的磷酸化合成。 该反应由肌醇-1,4,5-三磷酸 3-激酶催化 。 反应条件通常涉及使用 ATP 作为磷酸供体,以及使用镁离子作为辅助因子来促进激酶活性 .
工业生产方法: D-肌醇-1,3,4,5-四磷酸酯(钠盐)的工业生产涉及使用纯化的肌醇-1,4,5-三磷酸 3-激酶进行大规模酶促反应。 该过程针对高产率和纯度进行了优化,确保最终产品符合研究和工业应用所需的标准 .
化学反应分析
反应类型: D-肌醇-1,3,4,5-四磷酸酯(钠盐)主要经历磷酸化和去磷酸化反应。 这些反应对其在细胞信号转导中的作用至关重要 .
常用试剂和条件:
主要产物:
磷酸化: 主要产物是 D-肌醇-1,3,4,5-四磷酸酯.
去磷酸化: 主要产物是肌醇-1,4,5-三磷酸.
科学研究应用
D-肌醇-1,3,4,5-四磷酸酯(钠盐)在科学研究中具有广泛的应用范围:
作用机制
D-肌醇-1,3,4,5-四磷酸酯(钠盐)通过两种不同的机制发挥其作用,提高细胞内钙离子水平 :
打开内质网上的钙离子通道: 这会释放内存储的钙离子.
打开质膜上的钙离子通道: 这允许钙离子从细胞外流入.
相似化合物的比较
类似化合物:
D-肌醇-1,2,3,4,5,6-六磷酸酯(钠盐):
D-肌醇-1,2,4,5-四磷酸酯(钠盐): 肌醇四磷酸酯的另一种异构体,具有不同的磷酸化位点.
D-肌醇-1,2,3,5-四磷酸酯(钠盐): 类似化合物,但磷酸基团的位置不同.
独特性: D-肌醇-1,3,4,5-四磷酸酯(钠盐)由于其独特的磷酸化模式而独一无二,这使得它能够与参与钙信号转导的不同受体和通道相互作用 。 这种特异性使其成为研究细胞信号通路和理解细胞内钙离子水平调节的有价值工具 .
生物活性
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt), commonly referred to as Ins(1,3,4,5)P4, is a significant inositol phosphate involved in various biological processes. This compound plays critical roles in cellular signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.
D-myo-Inositol-1,3,4,5-tetraphosphate is characterized by its structure containing four phosphate groups attached to the inositol ring. Its chemical formula is C6H12O18P4 and it typically exists as a sodium salt for stability and solubility in biological systems.
Biological Functions
D-myo-Inositol-1,3,4,5-tetraphosphate is primarily known for its role in cellular signaling pathways:
- Calcium Mobilization : It acts as a second messenger that facilitates the release of calcium ions from intracellular stores. This process is crucial for various cellular functions including muscle contraction and neurotransmitter release .
- Regulation of Phosphatases : Ins(1,3,4,5)P4 has been shown to modulate the activity of specific phosphatases that hydrolyze inositol phosphates. For instance, studies indicate that it can inhibit Ins(1,4,5)P3 5-phosphatase activity, thereby influencing calcium signaling pathways .
- Metabolism : In metabolic studies using rat liver homogenates, Ins(1,3,4,5)P4 was found to be dephosphorylated to inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), indicating its role in metabolic pathways involving inositol phosphates .
The biological activity of D-myo-Inositol-1,3,4,5-tetraphosphate is mediated through several mechanisms:
- Interaction with Cellular Receptors : It binds to specific receptors on cell membranes which triggers intracellular signaling cascades.
- Phosphorylation and Dephosphorylation : The compound participates in phosphorylation reactions that modify the activity of proteins involved in cell signaling.
- Influence on Gene Expression : By modulating the levels of calcium and other second messengers within cells, Ins(1,3,4,5)P4 can influence gene transcription and cellular responses to various stimuli .
Case Studies
- Neurodegenerative Disorders : Research indicates that inositol phosphates may have protective roles in neurodegenerative conditions by modulating calcium homeostasis and reducing oxidative stress. Studies have shown that Ins(1,3,4,5)P4 can influence neuronal survival under stress conditions .
- Cancer Research : Investigations into the role of Ins(1,3,4,5)P4 in cancer biology suggest its involvement in tumor growth regulation and apoptosis. For instance, alterations in its signaling pathways have been linked to changes in tumor microenvironments and responses to therapies such as radiation .
Data Table
属性
IUPAC Name |
octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMPPDYTHNACQ-QAVKKEKOSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













